3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride
Description
3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound belongs to the class of pyrrolo[2,1-c][1,2,4]triazole derivatives, which are known for their diverse biological activities.
Properties
IUPAC Name |
3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c1-4-8-9-6-2-5(7(11)12)3-10(4)6;/h5H,2-3H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHQDDLPHOGYAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1CC(C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the formation of the triazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Anti-Cancer Activity
Research indicates that derivatives of 3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole exhibit promising anti-cancer properties. A study evaluated several analogues for their effectiveness against various cancer cell lines. The results showed that these compounds could inhibit tumor growth by inducing apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation .
Necroptosis Inhibition
A significant area of research focuses on the compound's role as a necroptosis inhibitor. Necroptosis is a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases. Studies have demonstrated that certain derivatives of this triazole can inhibit receptor-interacting protein kinase 1 (RIPK1), a key regulator of necroptosis. The lead compound identified in these studies exhibited substantial anti-necroptotic activity in both human and murine cellular models .
Antimicrobial Properties
Preliminary investigations have suggested that this compound may possess antimicrobial activity against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and function, although further studies are needed to fully elucidate its efficacy and potential applications in treating bacterial infections .
Neuroprotective Effects
The neuroprotective potential of 3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole derivatives has been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may exert protective effects on neuronal cells by reducing oxidative stress and inflammation, thereby preserving cognitive function .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anti-Cancer Activity | Cancer Cell Lines | Several derivatives showed significant cytotoxicity against breast and lung cancer cells. |
| Investigation into Necroptosis Inhibition | RIPK1 Inhibition | Compound demonstrated potent inhibition of RIPK1 with effective necroptosis suppression in vitro. |
| Antimicrobial Activity Study | Bacterial Strains | Displayed activity against Gram-positive bacteria with potential for further development in antibiotic therapies. |
| Neuroprotective Effects Research | Neurodegenerative Diseases | Showed promise in protecting neuronal cells against oxidative damage in vitro. |
Mechanism of Action
The mechanism by which 3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives
2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
6,7-Dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]pyridine derivatives
Uniqueness: 3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride is unique due to its specific structural features and biological activities
Biological Activity
3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid; hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a pyrrole ring fused with a triazole moiety, which contributes to its chemical reactivity and biological activity. The molecular formula of this compound is with a molecular weight of approximately 203.63 g/mol .
Biological Activity Overview
The biological activity of 3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid has been explored in various studies, highlighting its potential applications in pharmacology.
Key Biological Activities
- Anticancer Properties : Research indicates that compounds containing triazole scaffolds can exhibit significant anticancer activity. The specific mechanisms often involve the inhibition of key protein kinases such as c-Met, which is implicated in cancer progression .
- Anti-inflammatory Effects : Some studies suggest that derivatives of this compound may possess anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation .
- Neuroprotective Effects : There is emerging evidence that compounds similar to 3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole may modulate neurotransmitter systems, potentially offering neuroprotective benefits .
Comparative Analysis with Related Compounds
The following table summarizes some structurally related compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid | Structure | Contains a carboxylic acid at the 7-position; potential variations in biological activity. |
| 5H-Pyrrolo[2,1-c][1,2,4]triazole | Structure | Lacks the methyl group at the 3-position; may exhibit different reactivity patterns. |
| Pyrrolopyrazine Derivatives | Structure | Often have enhanced pharmacological profiles due to additional functional groups. |
Case Studies and Research Findings
Recent research has focused on synthesizing derivatives of this compound to evaluate their biological activities. For instance:
- A study demonstrated that certain derivatives exhibited potent inhibition against COX enzymes with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Another investigation into the anticancer potential revealed that modifications at specific positions on the triazole ring could enhance activity against various cancer cell lines .
Q & A
Basic: What are the recommended synthetic routes for 3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid hydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step cyclization and substitution reactions. A common approach includes:
- Step 1: Formation of the pyrrolo-triazole core via cyclization of precursor amines or thiols (e.g., 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-triazole-3-thiol) under acidic or basic conditions .
- Step 2: Introduction of the carboxylic acid group through hydrolysis or oxidation, followed by hydrochloride salt formation using HCl in an aqueous-alcohol medium .
Optimization Tips:
- Temperature Control: Maintain reactions between 60–80°C to avoid side products (e.g., over-oxidation) .
- Solvent System: Use ethanol-water mixtures (3:1 ratio) for improved solubility and yield during salt formation .
- Catalysts: Employ catalytic amounts of triethylamine to enhance cyclization efficiency .
Basic: Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- 1H NMR Spectroscopy: Analyze proton environments to verify the pyrrolo-triazole core and methyl substitution. Peaks between δ 2.3–3.0 ppm typically correspond to methyl groups, while aromatic protons appear at δ 7.5–8.2 ppm .
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 189.60) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- Elemental Analysis: Validate empirical formula (C₆H₈ClN₃O₂) with <0.3% deviation from theoretical values .
Advanced: How can computational chemistry tools be integrated into the synthesis design of this compound to improve efficiency?
Methodological Answer:
- Reaction Path Prediction: Use quantum chemical calculations (e.g., DFT) to model cyclization pathways and identify low-energy transition states, reducing trial-and-error experimentation .
- Machine Learning (ML): Train models on existing triazole derivatives to predict optimal reaction conditions (e.g., solvent polarity, temperature) and minimize byproducts .
- In Silico Solubility Screening: Tools like SwissADME can pre-screen solvents to maximize yield during hydrochloride salt formation .
Advanced: What strategies are effective in resolving contradictions between experimental data and computational predictions regarding its pharmacokinetic properties?
Methodological Answer:
- Data Reconciliation: Cross-validate computational predictions (e.g., logP from SwissADME) with experimental measurements (e.g., shake-flask method) to identify systematic errors in parameterization .
- Sensitivity Analysis: Vary input parameters (e.g., pKa, solubility) in simulations to assess their impact on bioavailability predictions .
- Experimental Redesign: If contradictions persist, use microfluidic assays to test permeability under physiologically relevant conditions (e.g., intestinal pH) .
Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in kinase inhibition or antimicrobial models?
Methodological Answer:
- Kinase Inhibition:
- Antimicrobial Activity:
- MIC Determination: Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls .
Methodological: How should researchers approach the analysis of lipophilicity and solubility parameters for this compound, and what tools are recommended?
Methodological Answer:
- Lipophilicity (logP):
- Aqueous Solubility:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
